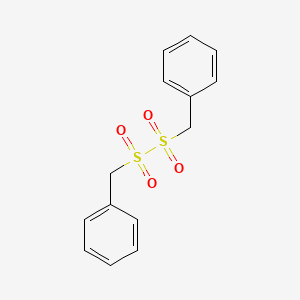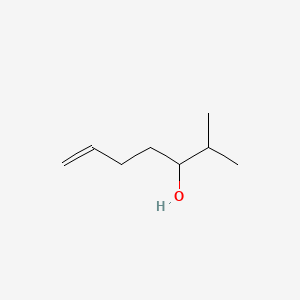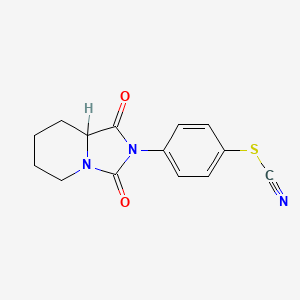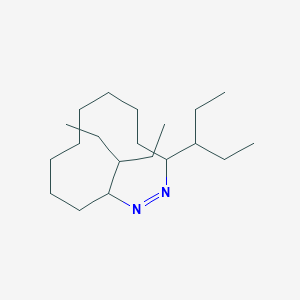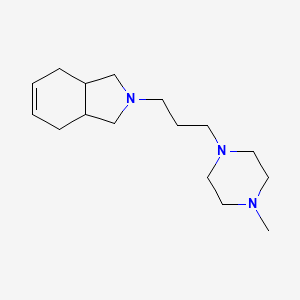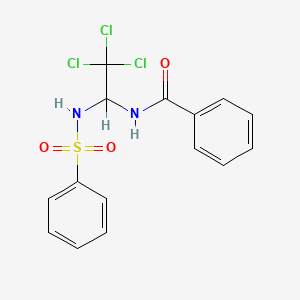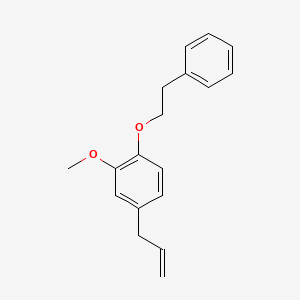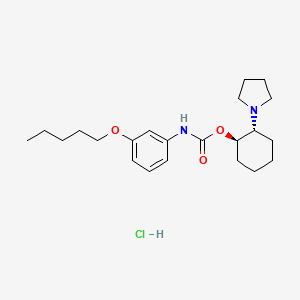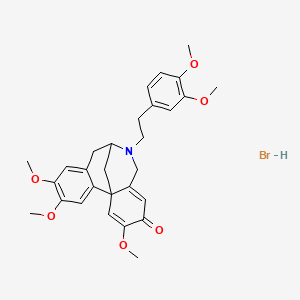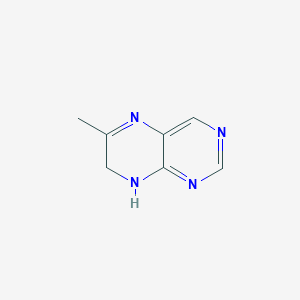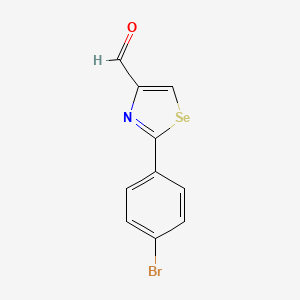
2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde is an organic compound that belongs to the class of selenazoles, which are heterocyclic compounds containing selenium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with selenium-containing reagents under specific conditions. One common method is the cyclization of 4-bromobenzaldehyde with selenium dioxide in the presence of a base, such as sodium hydroxide, to form the selenazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts, boronic acids (for Suzuki-Miyaura coupling)
Major Products Formed
Oxidation: 2-(4-Bromophenyl)-1,3-selenazole-4-carboxylic acid
Reduction: 2-(4-Bromophenyl)-1,3-selenazole-4-methanol
Substitution: Various substituted selenazoles depending on the nucleophile used
Applications De Recherche Scientifique
2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde in biological systems is not fully understood. it is believed to interact with cellular targets through its selenazole ring and aldehyde group, potentially forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenyl)-1,3-thiazole-4-carbaldehyde: Similar structure but contains sulfur instead of selenium.
2-(4-Bromophenyl)-1,3-oxazole-4-carbaldehyde: Similar structure but contains oxygen instead of selenium.
Uniqueness
2-(4-Bromophenyl)-1,3-selenazole-4-carbaldehyde is unique due to the presence of selenium in its structure, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit enhanced biological activity and different reactivity profiles, making them valuable in various applications .
Propriétés
Numéro CAS |
75103-23-0 |
|---|---|
Formule moléculaire |
C10H6BrNOSe |
Poids moléculaire |
315.04 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-1,3-selenazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6BrNOSe/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H |
Clé InChI |
VWJZQLBASXKVPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC(=C[Se]2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


